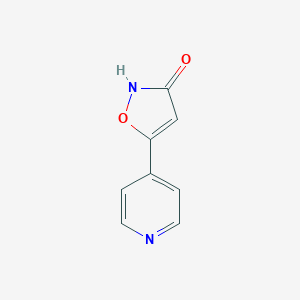

5-(Pyridin-4-yl)isoxazol-3-ol

Description

Properties

IUPAC Name |

5-pyridin-4-yl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCRGQZYIIPZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 5 Pyridin 4 Yl Isoxazol 3 Ol

The compound 5-(Pyridin-4-yl)isoxazol-3-ol is a heterocyclic molecule that integrates a pyridine (B92270) ring at the 5-position of an isoxazol-3-ol core. Its chemical identity is confirmed by its CAS Number, 167414-97-3. researchgate.net A key characteristic of 3-hydroxyisoxazoles is their existence in a tautomeric equilibrium with their keto form, 5(4H)-isoxazolones. In this case, this compound is in equilibrium with 5-(4-pyridinyl)-3(2H)-isoxazolone. mdpi.com This tautomerism is crucial as it influences the compound's chemical reactivity and its potential interactions with biological targets. The 3-hydroxyisoxazole moiety is often used as a bioisostere for a carboxylic acid group in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 167414-97-3 |

| Tautomeric Form | 5-(4-pyridinyl)-3(2H)-isoxazolone |

| Canonical SMILES | C1=CN=C(C=C1)C2=CC(=O)N=N2 |

Reaction Mechanisms and Reactivity of the 5 Pyridin 4 Yl Isoxazol 3 Ol System

Isoxazole (B147169) Ring Transformations and Rearrangement Reactions

The isoxazole ring can undergo several characteristic transformations, including rearrangements, ring-opening reactions, and reductive cleavage. These reactions are fundamental to the synthetic utility of isoxazoles, allowing for their conversion into other heterocyclic systems or functionalized open-chain compounds.

The Boulton–Katritzky rearrangement is a well-documented thermal or base-promoted reaction of certain substituted heterocycles. While not documented for 5-(pyridin-4-yl)isoxazol-3-ol itself, a closely related rearrangement has been observed in the fused isoxazolo[4,5-b]pyridine (B12869654) system, demonstrating the potential reactivity of this structural motif. taylorandfrancis.comguidechem.comrsc.org

In a study on isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, treatment with a base (K₂CO₃) led to the formation of 3-hydroxy-2-(2-aryl taylorandfrancis.comguidechem.compsychonautwiki.orgtriazol-4-yl)pyridines. taylorandfrancis.comguidechem.comrsc.orgpsychonautwiki.org This transformation proceeds through a Boulton–Katritzky rearrangement mechanism. The reaction is initiated by the specific arrangement of atoms in the starting arylhydrazone, leading to a cascade of bond formation and cleavage that results in the isoxazole ring being converted into a 1,2,3-triazole ring. guidechem.comrsc.org This type of rearrangement highlights the isoxazole ring's ability to act as a precursor to other heterocyclic systems under specific conditions.

The isoxazole ring is prone to cleavage under various conditions, often leading to versatile intermediates that can be re-cyclized into different products. A common pathway involves the cleavage of the N-O and C3-C4 bonds.

Under basic conditions, isoxazoles can undergo ring-opening. For instance, transformations analogous to those in benzo[d]isoxazoles suggest that a base can promote the opening of the isoxazole ring, particularly if an electron-withdrawing group is present. taylorandfrancis.compsychonautwiki.org A significant ring-opening and re-cyclization strategy involves the conversion of isoxazoles into pyrazoles. This process begins with the cleavage of the isoxazole ring to form a ketonitrile intermediate, which then reacts with hydrazine (B178648) derivatives to undergo cyclocondensation, yielding a pyrazole (B372694). cjcatal.com This demonstrates the utility of the isoxazole ring as a synthetic equivalent for a ketonitrile, enabling the construction of new heterocyclic frameworks. cjcatal.com

The N-O bond in the isoxazole ring is the weakest link and is susceptible to reductive cleavage by various reagents. This reaction is a cornerstone of isoxazole chemistry, as it unmasks a β-dicarbonyl or a related functional group, providing a powerful tool in organic synthesis.

Several methods are effective for the reductive cleavage of the isoxazole N-O bond:

Catalytic Hydrogenation: Hydrogenolysis using catalysts like Raney nickel is a common method for cleaving the N-O bond. nih.gov The combination of Raney nickel with AlCl₃ has been shown to be a suitable mediator for this transformation in complex heterocyclic systems. nih.gov

Metal Carbonyls: In the presence of hexacarbonylmolybdenum ([Mo(CO)₆]) and water, isoxazoles undergo thermally induced reductive cleavage to give β-amino enones in good yield. rsc.org The proposed mechanism involves the formation of a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced by the metal. rsc.org

Other Reducing Agents: A variety of other reducing agents can be employed, including lithium aluminium hydride (LiAlH₄), samarium(II) iodide (SmI₂), and low-valent titanium reagents. nih.govresearchgate.netresearchgate.net These reagents offer different levels of chemoselectivity, allowing for the reduction of the isoxazole ring in the presence of other functional groups. researchgate.net

The products of these reductive transformations are typically β-amino enones or, upon subsequent hydrolysis of the imine intermediate, β-hydroxy ketones. nih.govrsc.org

| Reagent/Conditions | Typical Product | Reference |

|---|---|---|

| [Mo(CO)6], H2O, heat | β-Amino enone | rsc.org |

| Raney Ni, AlCl3 | β-Hydroxy ketone (after hydrolysis) | nih.gov |

| SmI2, B(OH)3 | β-Hydroxy ketone | researchgate.net |

| EtMgBr/Ti(OiPr)4 | β-Enaminoketone or β-Hydroxy ketone | researchgate.netresearchgate.net |

| Cu(NO3)2, Hydrazine hydrate | ortho-Amino ketone (in fused systems) | cjcatal.com |

Reactivity at the Hydroxyl Group (Isoxazol-3-ol Moiety)

The reactivity of the hydroxyl group at the C3 position is intrinsically linked to the electronic properties of the isoxazole ring and the presence of tautomeric forms.

The 3-hydroxyisoxazole moiety of the molecule exists in a tautomeric equilibrium with its keto form, 3(2H)-isoxazolone. taylorandfrancis.compsychonautwiki.org This is a classic example of keto-enol tautomerism within a heterocyclic system.

| Enol Tautomer (Aromatic) | Keto Tautomer (Non-aromatic) |

|---|---|

This compound |  5-(Pyridin-4-yl)-1,2-oxazol-3(2H)-one |

Quantum-chemical calculations and experimental studies on the parent 3-hydroxyisoxazole ring indicate that the enol (hydroxy) form is the more stable tautomer and is preferentially present in solution. taylorandfrancis.comrsc.org The stability of the enol form is attributed to the aromatic character of the isoxazole ring in this configuration. taylorandfrancis.com The existence of this equilibrium is crucial, as the reactivity of the molecule can be channeled through either tautomer depending on the reaction conditions.

The presence of both an acidic hydroxyl group and a basic pyridine (B92270) nitrogen atom makes this compound an amphoteric species. Its net charge and reactivity are highly dependent on the pH of the medium.

Basicity: The nitrogen atom of the pyridine ring is the primary basic center. The pKa of the corresponding pyridinium (B92312) ion is typically around 5.2. In acidic media (pH < 5), this nitrogen will be protonated, and the molecule will exist as a cation.

Acidity: The hydroxyl group of the isoxazol-3-ol moiety is weakly acidic. The predicted pKa for the parent 3-hydroxyisoxazole is approximately 12.56. guidechem.comariboreagent.com Therefore, in strongly basic solutions (pH > 12.6), this proton can be removed to form an isoxazolate anion. The acidity of the isoxazol-3-ol ring is a key feature in its use as a bioisostere for the carboxylic acid group in medicinal chemistry. psu.edu

The ionization state of the molecule significantly influences its reactivity. For example, electrophilic substitution on the pyridine ring would be disfavored under acidic conditions due to the deactivating effect of the positive charge on the protonated pyridinium species. Conversely, reactions involving the deprotonated hydroxyl group, such as O-alkylation or O-acylation, would require basic conditions to generate the more nucleophilic isoxazolate anion. google.com.qa

| Property | Functional Group | Approximate pKa | Dominant Species at pH 7 |

|---|---|---|---|

| Acidity | Isoxazol-3-ol (-OH) | ~12.6 | -OH (Neutral) |

| Basicity | Pyridine Nitrogen | ~5.2 (of conjugate acid) | Pyridine (Neutral) |

Reactivity at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a primary site of chemical reactivity due to its available lone pair of electrons, which imparts basic and nucleophilic character.

Lewis Basicity and Coordination Chemistry

The pyridine nitrogen in this compound acts as a Lewis base, readily participating in acid-base reactions to form pyridinium salts. This basicity also allows the molecule to function as a monodentate or bidentate ligand in coordination chemistry. abertay.ac.ukumich.edu The nitrogen-containing heterocyclic ligands, including pyridine, isoxazole, and pyrazole, are crucial in coordination chemistry as they possess electron-donating nitrogen atoms. researchgate.net The coordination can occur through the pyridine nitrogen, and potentially through the nitrogen or oxygen atoms of the isoxazol-3-ol ring, leading to the formation of stable metal complexes. longdom.orgontosight.ai While specific studies on the coordination complexes of this compound are not extensively documented, the known behavior of similar pyridyl-azole ligands suggests its potential to form complexes with various transition metals. longdom.orgresearchgate.netfortunejournals.com The chelation ability of such ligands is of significant interest for developing catalysts and materials with novel electronic and magnetic properties. smolecule.com

Table 1: Potential Metal Complexes and Coordination Modes

| Metal Ion | Potential Ligand | Coordination Sites | Resulting Complex Type |

|---|---|---|---|

| Palladium(II) | This compound | Pyridine-N, Isoxazole-N/O | Square Planar Complex |

| Copper(II) | This compound | Pyridine-N, Isoxazole-N/O | Octahedral or Square Planar Complex |

| Nickel(II) | This compound | Pyridine-N, Isoxazole-N/O | Octahedral or Square Planar Complex |

N-Oxide Formation and Reduction Pathways

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. The oxidation of pyridine and its derivatives is commonly achieved using various oxidizing agents. arkat-usa.org For instance, the oxidation of the closely related compound, methyl 5-(4-pyridyl)isoxazole-3-carboxylate, can be accomplished with hydrogen peroxide (H₂O₂) or peracids to yield the N-oxide derivative. The N-oxidation of pyridines can be catalyzed by species like methyltrioxorhenium (MTO). arkat-usa.org

The resulting pyridine N-oxide can be subsequently reduced back to the parent pyridine. This deoxygenation is a critical step in synthetic sequences where the N-oxide is used as an activating or directing group. thieme-connect.comresearchgate.net A variety of reducing agents and methods are available for this purpose, offering different levels of selectivity and mildness. thieme-connect.comorganic-chemistry.orgrsc.org Tetrahydroxydiboron, for example, serves as a mild and selective reducing agent for pyridine N-oxides, which is advantageous when sensitive functional groups are present in the molecule. thieme-connect.com Photocatalytic methods using rhenium complexes have also been developed for the efficient deoxygenation of N-O bonds under mild conditions. nih.gov

Table 2: Reagents for N-Oxide Formation and Reduction

| Transformation | Reagent | Conditions | Reference |

|---|---|---|---|

| N-Oxidation | Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating | arkat-usa.org |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | DMF/MeOH, HF | arkat-usa.org |

| N-Oxidation | Bis(trimethylsilyl)peroxide (BTSP) / Perrhenic acid | CH₂Cl₂ | arkat-usa.org |

| Reduction | Ammonium (B1175870) Formate / Palladium on Carbon (Pd/C) | Methanol (B129727), RT | organic-chemistry.org |

| Reduction | Tetrahydroxydiboron | THF/H₂O | thieme-connect.com |

Nucleophilic and Electrophilic Substitution Pathways

Both the isoxazole and pyridine rings of the molecule can undergo substitution reactions, although their reactivity profiles differ significantly.

Substitutions on the Isoxazole Ring

The isoxazole ring is generally susceptible to electrophilic substitution at the 4-position, while nucleophilic substitution typically requires a leaving group at the 3- or 5-positions. thieme-connect.de The this compound system exists in tautomeric equilibrium between the 3-hydroxyisoxazole (enol) and the 1,2-benzisoxazolin-3-one (keto) forms. The enol tautomer can undergo electrophilic substitution, for instance, at the C-4 position.

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is also a viable pathway for functionalization. For example, a nitro group at the 5-position of an isoxazole ring can be displaced by various nucleophiles under mild conditions. rsc.org A general strategy for creating 3,5-disubstituted isoxazoles involves converting isoxazol-5-ones into 5-(pseudo)halogenated isoxazoles, which can then undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions. researchgate.net

Substitutions on the Pyridine Ring

The pyridine ring is electron-deficient compared to benzene, which makes it resistant to electrophilic substitution but susceptible to nucleophilic attack. Nucleophilic aromatic substitution on pyridine occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen), as the anionic intermediate (Meisenheimer complex) is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom. stackexchange.com Since the 4-position in this compound is already substituted, nucleophilic attack with a suitable leaving group would be directed to the 2- and 6-positions. google.com

Conversely, electrophilic substitution on the pyridine ring is disfavored and requires harsh conditions. When it does occur, it proceeds at the 3- and 5-positions. abertay.ac.uk The reactivity can be enhanced by forming the pyridine N-oxide, which activates the ring towards electrophiles, primarily at the 4-position. abertay.ac.uk For a 4-substituted pyridine, O-linked substituents can enhance the rate of base-catalyzed hydrogen exchange at the 3,5-ring positions via an intramolecular mechanism. rsc.org

Electronic Structure and Tautomerism Studies

The presence of labile protons and multiple nitrogen and oxygen atoms in this compound allows it to exist in several tautomeric forms. Tautomerism is a critical feature for many heterocyclic compounds, influencing their chemical reactivity, physical properties, and biological interactions. mdpi.comresearchgate.net Theoretical calculations are instrumental in determining the relative stability of these tautomers, which can be difficult to isolate and characterize experimentally. mdpi.com

Density Functional Theory (DFT) is a widely used quantum-chemical method for studying the structure and reactivity of heterocyclic systems. nih.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31++G(2d,2p) or 6-311++G(d,p)), can accurately predict the relative energies and therefore the stability of different tautomers in both the gas phase and in solution. mdpi.comnih.gov

For isoxazolone derivatives, three primary tautomers are typically considered: the OH-form (enol), the NH-form, and the CH-form. nih.gov In a study of isoxazolone derivatives including a pyridinyl substituent, the C-H tautomer was generally found to be the most stable and energetically favored form. nih.gov However, the relative stability is highly sensitive to the substitution pattern and the surrounding medium. The introduction of the pyridinyl group, as in this compound, can favor specific tautomers due to the potential for intramolecular hydrogen bonding between the isoxazole ring and the pyridine nitrogen. nih.gov Such interactions can significantly lower the energy differences between tautomers. nih.gov The polarity of the solvent also plays a crucial role; polar solvents can stabilize more polar tautomers, thereby shifting the equilibrium. nih.govsonar.ch

| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Chloroform, kcal/mol) | Relative Energy (DMSO, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|---|---|

| C—H (most stable) | 0.00 | 0.00 | 0.00 | 0.00 |

| N—H | 3.44 | 3.44 | 1.58 | 1.43 |

| O—H | 6.91 | 6.68 | 4.27 | 3.94 |

Note: The data represents a model pyridinyl-isoxazolone system and illustrates the general trend of tautomeric stability. The C-H form is set as the reference (0.00 kcal/mol). The energy differences for the N-H and O-H forms decrease in more polar solvents, indicating their increased stabilization.

Theoretical methods are also employed to predict the acidity (pKa) and proton affinity of molecules. mdpi.com These calculations are vital for understanding how a molecule will behave in a biological environment. The pKa of isoxazol-3-ols is a key determinant of their function as carboxylic acid bioisosteres. psu.edunih.gov Computational studies on related pyrazoles have successfully used DFT methods (B3LYP/6-311++G(d,p)) in conjunction with thermodynamic cycles to calculate pKa values in the gas phase and in aqueous solution. mdpi.com

| Compound | Measured pKa | Key Feature |

|---|---|---|

| Typical Carboxylic Acid | ~4-5 | Reference |

| Isoxazol-3-ol | 5.85 psu.edu | Acidic heterocycle |

| Isothiazol-3-ol | ~7.55 | Less acidic S-analogue |

| Tetrazole | ~4.9 | Common isostere |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is indispensable for mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.

For any chemical transformation, including the interconversion between tautomers, the reactants must pass through a high-energy transition state (TS). sonar.ch Computational methods can locate the geometry of this TS and calculate its energy. The difference in energy between the reactants and the TS is the activation energy or energy barrier, which determines the reaction rate. sonar.charxiv.org

In the context of this compound, transition state analysis can elucidate the mechanism of proton transfer during tautomerization. nih.govsonar.ch DFT calculations can map the potential energy surface connecting the different tautomers (e.g., OH-form and NH-form). sonar.ch The search for a transition state is confirmed by frequency calculations, where a true TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. shd-pub.org.rs Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified TS correctly connects the desired reactant and product minima on the energy profile. shd-pub.org.rs Theoretical studies on similar systems have shown that energy barriers for tautomerization can be significantly lowered by the presence of solvent molecules that facilitate proton transfer. mdpi.comsonar.ch

The Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity, proposing that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. mdpi.comluisrdomingo.com MEDT has been successfully applied to understand the mechanisms of cycloaddition reactions, which are often used to synthesize the isoxazole ring. shd-pub.org.rsmdpi.comresearchgate.net

The synthesis of 3,5-disubstituted isoxazoles, such as the core of this compound, can be achieved via a [3+2] cycloaddition reaction. mdpi.com In this reaction, MEDT, through the calculation of conceptual DFT indices like the global electrophilicity (ω) and nucleophilicity (N) indices, can predict the reactivity of the participating molecules and the direction of electron density flow at the transition state. mdpi.com This analysis helps to explain the regioselectivity and chemoselectivity observed experimentally, providing a deeper understanding of why a particular isomer is formed. shd-pub.org.rs

The Electron Localization Function (ELF) is a powerful tool derived from quantum chemical calculations that provides a visual representation of electron localization in a molecule. jussieu.frjussieu.fr It maps regions of space where electron pairs are likely to be found, such as covalent bonds, lone pairs, and atomic cores. jussieu.frresearchgate.net

In the study of reaction mechanisms, ELF analysis is particularly insightful when applied to the transition state structure. shd-pub.org.rsnih.gov Topological analysis of the ELF at the TS of a [3+2] cycloaddition reaction to form an isoxazole ring can reveal the sequence of bond formation. shd-pub.org.rsmdpi.com It allows chemists to visualize the electronic rearrangement as the reaction progresses, showing how electron density shifts from lone pairs to form new covalent bonds. shd-pub.org.rsorcid.org This analysis can characterize the mechanism, for instance, as a one-step, two-stage process where the formation of the two new bonds is asynchronous. mdpi.com ELF provides a chemically intuitive picture of the bonding changes that occur during a chemical reaction, complementing the energetic information from transition state analysis. researchgate.netnih.gov

Global Electron Density Theory (GEDT) and Conceptual Density Functional Theory (CDFT)

Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules based on how the electron density changes in response to a perturbation. rsc.orgmdpi.com Key reactivity descriptors derived from CDFT, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) and nucleophilicity (N), offer quantitative measures of a molecule's reactivity.

Global Electron Density Theory (GEDT) utilizes these indices to analyze polar reactions, positing that the flow of electron density from a nucleophile to an electrophile is the driving force of the reaction. The minimal global electron density transfer at the transition state is indicative of non-polar character in a reaction. shd-pub.org.rs

For isoxazole derivatives, CDFT has been employed to classify their reactivity. For instance, studies on related systems have allowed for their classification as moderate-to-strong electrophiles and strong nucleophiles, depending on their substituents. researchgate.net The electronic chemical potential (μ) indicates the tendency of electrons to escape from a system, while the electrophilicity (ω) index quantifies the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com Conversely, the nucleophilicity (N) index measures the electron-donating capability of a molecule. mdpi.com

Local reactivity is described by condensed indices like the electrophilic (Pk+) and nucleophilic (Pk−) Parr functions, which identify the most favorable sites within a molecule for nucleophilic and electrophilic attacks, respectively. mdpi.comresearchgate.net In the context of this compound, the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the isoxazole ring would be key sites for analyzing local reactivity.

Table 1: Conceptual DFT Global Reactivity Indices (Illustrative for Heterocyclic Compounds) Note: The following data is illustrative of typical values for related heterocyclic systems and not specific experimental values for this compound.

| Compound Class | Electronic Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) | Reference |

|---|---|---|---|---|

| Substituted Isoxazoles | -3.5 to -4.5 | 1.5 to 3.0 | 2.5 to 3.5 | researchgate.net |

| Substituted Pyridines | -3.0 to -4.0 | 1.0 to 2.5 | 2.0 to 3.0 | libretexts.org |

| Simple Alkenes (e.g., Ethylene) | -3.37 | 1.44 | 1.86 | mdpi.com |

Conformational Analysis and Intermolecular Interactions

Intramolecular Torsion Angles

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the C5 atom of the isoxazole ring and the C4 atom of the pyridine ring. This rotation defines the dihedral (torsion) angle between the two heterocyclic rings.

Computational studies and X-ray crystallography of structurally related compounds provide insight into the preferred orientations. For instance, in a derivative containing a 3-(pyridin-4-yl)-4,5-dihydroisoxazol-5-yl moiety, the dihedral angle between the isoxazole and pyridine rings was found to be 12.7(2)°. researchgate.net In another case involving a 4-[(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl] moiety, the phenyl and dihydroisoxazol rings were observed to be nearly coplanar. researchgate.net The planarity is often favored as it maximizes π-system conjugation, but steric hindrance between hydrogen atoms ortho to the inter-ring bond can lead to a slightly twisted conformation. Quantum chemical calculations on related systems suggest that the energy differences between various staggered conformations can be small (less than 2 kcal/mol), indicating that the pyridine group may rotate with relative freedom at ambient temperatures. ethz.ch

Table 2: Representative Dihedral Angles in Pyridinyl-Isoxazole Systems

| Compound Fragment | Dihedral Angle (°) | Method | Reference |

|---|---|---|---|

| Isoxazole-Pyridine | 12.7 (2) | X-ray Crystallography | researchgate.net |

| Phenyl-Dihydroisoxazole | Nearly Coplanar | X-ray Crystallography | researchgate.net |

| Benzene-Thiazinone | 42.26 (7) | X-ray Crystallography | researchgate.net |

Hydrogen Bonding Network Analysis

The presence of a hydroxyl (-OH) group on the isoxazol-3-ol ring and a nitrogen atom in the pyridine ring makes this compound an excellent candidate for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the isoxazole ring nitrogen (N2) can act as hydrogen bond acceptors.

Structural studies of isoxazol-3-ol and its analogs consistently show the formation of hydrogen-bonded dimers in the solid state. psu.edu Typically, the hydroxyl group of one molecule forms an O-H···N hydrogen bond with the ring nitrogen of a neighboring molecule, creating a stable dimeric structure. psu.edu These dimers can then be further linked through weaker C-H···O or C-H···N interactions, leading to the formation of three-dimensional networks. researchgate.netresearchgate.net In the crystal structure of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, a complex 3D network is formed involving N-H···Br⁻, N⁺-H···O, and O-H···Br⁻ hydrogen bonds. d-nb.info The interplay between strong hydrogen bonds (like O-H···N) and weaker interactions dictates the final crystal packing arrangement. beilstein-journals.org

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the bonding in this compound by considering the combination of atomic orbitals to form a set of molecular orbitals that extend over the entire molecule. libretexts.org The distribution of electrons within these orbitals determines the molecule's electronic properties and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they represent the molecule's ability to donate and accept electrons, respectively. nih.gov

Ab initio molecular orbital studies on related isoxazolol compounds show that the 3-isoxazolol ring effectively mimics the electronic properties of a carboxylic acid function. nih.gov There is also significant electronic delocalization within the isoxazole ring system. nih.gov

Solvent Effects on Reactivity and Structure

The choice of solvent can have a profound impact on the reactivity, stability, and even the isomeric form of this compound. Solvents influence chemical processes by stabilizing or destabilizing reactants, transition states, and products.

In syntheses involving isoxazole derivatives, solvent polarity can control reaction pathways and regioselectivity. For example, the addition of hydroxylamine (B1172632) to α,β-acetylenic ketones can yield different regioisomeric isoxazoles depending on the solvent system; a mixture of tetrahydrofuran (B95107) and water may favor 1,4-addition, while aqueous methanol can promote 1,2-addition. umtm.cz This highlights the solvent's role in stabilizing different transition states.

Furthermore, solvent properties are critical during crystallization and separation processes. The polarity of the organic solvent, sometimes quantified by parameters like the ET(30) value, can determine the efficiency of forming a desired crystalline salt during resolution of racemates. google.com For instance, solvents such as toluene, ethyl acetate (B1210297), or tetrahydrofuran are often selected based on their ability to selectively precipitate one enantiomer as a salt while leaving the other in the supernatant solution. google.comgoogle.com.qa Theoretical studies on related pyrazole systems have also shown that solvent effects can alter the energy barriers for intramolecular proton transfer and influence the dominant tautomeric form in solution. mdpi.com

Research and Potential Applications

Strategies for the Construction of the Isoxazole Ring System

The formation of the isoxazole ring is a cornerstone of many synthetic routes. The most prevalent methods involve cycloaddition reactions, the use of hydroxylamine (B1172632) as a key building block, and base-promoted cyclizations. These strategies offer versatility and control over the substitution pattern of the final heterocyclic product.

Cycloaddition Reactions Involving Nitrile Oxides and Alkynes/Alkenes

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely used method for synthesizing isoxazole rings. tandfonline.comresearchgate.net This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene, to form an isoxazole or isoxazoline, respectively. researchgate.net For the synthesis of 3,5-disubstituted isoxazoles, the reaction between a nitrile oxide and a terminal alkyne is particularly effective and often proceeds with complete regioselectivity. rsc.org

Nitrile oxides are reactive intermediates that are typically generated in situ from more stable precursors to avoid their dimerization into furoxans. tandfonline.com Common methods for their generation include the oxidation of aldoximes or the dehydration of primary nitro compounds. rsc.org A variety of oxidizing agents have been employed for the conversion of aldoximes, including sodium hypochlorite, hypervalent iodine reagents, and Oxone. tandfonline.comrsc.orgrsc.org The use of hypervalent iodine, for instance, allows for rapid and high-yield formation of 3,5-disubstituted isoxazoles under mild conditions. rsc.org Similarly, mechanochemical ball-milling techniques using Oxone as the oxidant provide an efficient and environmentally friendly route to isoxazoles. tandfonline.com

Table 1: Methods for In Situ Generation of Nitrile Oxides for Isoxazole Synthesis

| Precursor | Reagent/Condition | Key Features | References |

|---|---|---|---|

| Aldoxime | Hypervalent Iodine | Mild conditions, high yields, complete regioselectivity. | rsc.org |

| Aldoxime | Oxone, NaCl, Na₂CO₃ (Ball-Milling) | Environmentally friendly, short reaction times, good functional group tolerance. | tandfonline.com |

| Aldoxime | tert-Butyl nitrite (B80452) or Isoamyl nitrite | Efficient one-pot synthesis under conventional heating. | organic-chemistry.org |

| α-Nitro Ketones | NaHSO₄/SiO₂ or Amberlyst 15 | Heterogeneous catalysis, good yields for 3-acylisoxazoles. | organic-chemistry.org |

| Primary Nitro Compounds | Dehydrating agents (e.g., POCl₃) | Requires harsh conditions but is an effective classical method. | rsc.org |

Reactions of Hydroxylamine with Activated Substrates

A classical and highly versatile approach to the isoxazole core involves the reaction of hydroxylamine (or its hydrochloride salt) with a three-carbon component. researchgate.net This component is typically a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone or an acetylenic ketone. researchgate.netjournalagent.comumtm.cz The reaction proceeds via condensation and subsequent intramolecular cyclization.

When hydroxylamine reacts with β-diketones or β-keto esters, the regioselectivity of the cyclization determines the final isoxazole isomer. rsc.orgrsc.org For instance, the reaction of hydroxylamine hydrochloride with ethyl acetoacetate (B1235776) is a foundational method for producing isoxazol-5-one derivatives. mdpi.com This can be followed by a Knoevenagel condensation with an aldehyde to introduce further substitution. mdpi.com Similarly, acetylenic β-diketones react with hydroxylamine to form 5-hydroxy-2-isoxazolines, which can be subsequently dehydrated to yield the corresponding isoxazoles. journalagent.com The reaction conditions, such as pH and solvent, are critical factors in controlling the regiochemical outcome. organic-chemistry.orgumtm.cz

Table 2: Examples of Activated Substrates for Isoxazole Synthesis with Hydroxylamine

| Substrate Type | Example Substrate | Product Type | References |

|---|---|---|---|

| β-Keto Ester | Ethyl Acetoacetate | 3-Methylisoxazol-5(4H)-one | mdpi.com |

| Acetylenic β-Diketone | 1,5-Diarylpent-1-yne-3,5-dione | 5-Hydroxy-2-isoxazoline / Isoxazole | journalagent.com |

| 1,3-Diketone | General 1,3-dicarbonyls | Substituted Isoxazoles | researchgate.net |

| α,β-Unsaturated Ketone | Chalcones | Isoxazolines (convertible to isoxazoles) | researchgate.net |

| Weinreb Amide derived Ketones | Acetylenic Ketones | Substituted Isoxazoles | umtm.cz |

Base-Promoted Intramolecular Cyclization Pathways

Intramolecular cyclization reactions, often promoted by a base, provide another strategic route to the isoxazole ring system. These methods rely on a suitably functionalized linear precursor that can undergo ring closure.

One such strategy involves the base-promoted cyclization of oximes derived from ketones bearing an appropriate leaving group or functionality. organic-chemistry.org For example, the treatment of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones with a base like potassium tert-butoxide leads to the formation of isoxazoles via an anionic enolate intermediate. organic-chemistry.org Another approach is the conversion of β-nitroenones into 3,5-disubstituted isoxazoles. rsc.org This domino reaction proceeds through a reductive Nef reaction of the nitroalkene to an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the isoxazole ring. rsc.org A distinct method involves the cyclization of 2-chloro-3-nitropyridines that have been reacted with active methylene (B1212753) compounds. The resulting intermediate can be cyclized under the action of a base like potassium carbonate to form an isoxazolo[4,5-b]pyridine (B12869654) system, where the isoxazole ring is formed via intramolecular nucleophilic substitution of the nitro group. beilstein-journals.orgnih.gov

Strategies for the Incorporation of the Pyridine Moiety

Once the isoxazole core is established, or concurrently, the pyridine ring must be introduced. This is commonly achieved through modern cross-coupling reactions or by constructing the pyridine ring onto the isoxazole scaffold, a process known as annulation.

Cross-Coupling Reactions for C-C Bond Formation to Pyridine (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for forming carbon-carbon bonds between aromatic rings. nih.gov It is particularly valuable for linking a pre-formed isoxazole ring to a pyridine moiety. This typically involves the reaction of a halogenated isoxazole (e.g., 5-bromoisoxazole) with a pyridinylboronic acid or a potassium pyridinyltrifluoroborate in the presence of a palladium catalyst and a base. nih.govnih.gov

The efficiency of the Suzuki coupling can be sensitive to the choice of catalyst, base, and solvent, especially when dealing with electron-deficient heterocycles like pyridine. nih.govresearchgate.net Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. nih.govrsc.org Microwave irradiation has been shown to accelerate the reaction and improve yields. nih.gov This strategy is robust, tolerates a wide range of functional groups, and is amenable to creating libraries of compounds for lead optimization in medicinal chemistry. nih.gov For example, a library of isoxazole-containing compounds was successfully synthesized by coupling N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine with various aryl and heteroaryl boronic acids, including those derived from pyridine. nih.gov

Table 3: Optimized Conditions for Suzuki-Miyaura Coupling of a 5-Bromoisoxazole

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 150 (Microwave) | 78 | nih.gov |

| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 150 (Microwave) | 65 | nih.gov |

| Pd(OAc)₂ | Na₂CO₃ | Dioxane | 150 (Microwave) | 35 | nih.gov |

| Pd₂(dba)₃ | Na₂CO₃ | Dioxane | 150 (Microwave) | 41 | nih.gov |

Pyridine Annulation to Functionalized Isoxazole Cores

An alternative to cross-coupling is the construction (annulation) of the pyridine ring directly onto a functionalized isoxazole template. beilstein-journals.orgresearchgate.net This approach builds the second heterocyclic ring from acyclic precursors. Several methods for pyridine annulation onto isoxazoles have been reported.

One method involves the reaction of 4-amino-5-benzoylisoxazoles with 1,3-dicarbonyl compounds to construct the fused isoxazolo[4,5-b]pyridine system. beilstein-journals.orgbeilstein-journals.org Another powerful technique is the inverse electron-demand hetero-Diels-Alder reaction. rsc.org In this transformation, an isoxazole acts as the diene and reacts with an electron-rich olefin, such as an enamine, to form a bicyclic intermediate which then rearranges and aromatizes to a pyridine. rsc.org This reaction can be catalyzed by a Lewis acid like TiCl₄ and is highly regioselective. rsc.org Additionally, multicomponent condensation reactions have been employed, for instance, reacting 5-arylisoxazole-3-carbaldehydes with a β-dicarbonyl compound, an active methylene compound, and ammonium (B1175870) acetate (B1210297) to synthesize polysubstituted 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. researchgate.net

This article provides a focused overview of synthetic methodologies for the chemical compound this compound and its related core structures. The content is structured to detail specific chemical reactions and advanced synthesis techniques.

Medicinal Chemistry Perspectives on the Isoxazole Pyridine Hybrid Scaffold

Role as a Privileged Scaffold in Drug Discovery

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key component in numerous pharmacologically active compounds. nih.gov Its derivatives are known to exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, and anticancer activities. nih.gov When fused or linked to a pyridine (B92270) ring, the resulting scaffold often mimics the purine (B94841) motifs found in ATP-binding sites, making it a valuable framework for designing enzyme inhibitors, particularly kinase inhibitors. myskinrecipes.com This bioisosteric property has led to its classification as a privileged scaffold in drug discovery, a molecular framework that is capable of binding to multiple, unrelated biological targets. myskinrecipes.comresearchgate.netresearchgate.net The isoxazole-pyridine core is frequently employed in medicinal chemistry for scaffold modification to improve pharmacological properties such as potency, solubility, and metabolic stability in drug candidates. myskinrecipes.com

In vitro Pharmacological Ligand Development (Mechanism-based)

The isoxazole-pyridine scaffold has been instrumental in the development of ligands that act through specific mechanisms, primarily as enzyme inhibitors and receptor modulators.

The structural features of 5-(pyridin-4-yl)isoxazol-3-ol and its analogs make them suitable candidates for inhibiting various enzymes implicated in disease.

Bacterial Serine Acetyltransferase: The isoxazole core is a key feature in the design of inhibitors for bacterial serine acetyltransferase (SAT), an enzyme crucial for L-cysteine biosynthesis in many bacteria. nih.gov This pathway is absent in mammals, making SAT a promising target for novel antibacterial agents. nih.gov Research into substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids has identified potent inhibitors of Salmonella typhimurium SAT, demonstrating the utility of the isoxazole scaffold in developing new antibacterial adjuvants. nih.gov

p38 MAP Kinase: The pyridinyl-imidazole scaffold has been a cornerstone in the development of p38 MAP kinase inhibitors, which are of interest for treating inflammatory diseases. nih.gov To address issues like hepatotoxicity associated with imidazole-based inhibitors, bioisosteric replacement with an isoxazole ring has been explored. nih.gov For instance, the compound 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine has shown promising anti-inflammatory activity by suppressing cytokine release and inhibiting p38 MAP kinase. nih.gov The design of p38α MAP kinase inhibitors has also involved pyridinylimidazole and 2,4,5-trisubstituted imidazoles. researchgate.net

CYP17A1: The enzyme CYP17A1 is a key target in the treatment of prostate cancer due to its role in androgen biosynthesis. nih.gov Steroidal molecules incorporating a nitrogen-containing heterocycle, such as isoxazole or pyridine, are effective inhibitors. nih.govnih.gov Abiraterone, a pyridine derivative, is a known CYP17A1 inhibitor. nih.gov Studies on isoxazolyl steroids have demonstrated their potential to inhibit both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. nih.gov Pyridine-indole hybrids have also been investigated as potent CYP17A1 inhibitors. unibe.ch

Plasmin: Inhibition of the enzyme plasmin is a therapeutic strategy to prevent fibrinolysis and hemorrhage. nih.gov The compound 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), a structural analog of this compound, has served as a lead compound for the development of plasmin inhibitors that target the kringle 1 domain. nih.gov A strong correlation has been observed between the anti-fibrinolytic activity and the kringle 1 binding affinity of these compounds. nih.gov

Table 1: Enzyme Inhibition Data for Isoxazole-Pyridine Related Scaffolds

| Enzyme Target | Compound/Scaffold | Key Findings |

| p38 MAP Kinase | 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine | Suppresses cytokine release and shows decreased IC50 toward isolated p38 MAPK. nih.gov |

| CYP17A1 | (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol | Suppressed androgen receptor signaling and decreased its protein level in prostate cancer cell lines. nih.gov |

| Plasmin | 5-(4-piperidyl)isothiazol-3-ol (derived from 5-(4-piperidyl)isoxazol-3-ol) | Superior potency compared to the initial lead compound. nih.gov |

The isoxazole-pyridine framework is also relevant in the context of receptor modulation, particularly for the GABAA receptor.

GABAA Receptor Agonism/Antagonism: While direct studies on this compound are limited, extensive research has been conducted on the closely related analog, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL). 4-PIOL is a partial agonist at the GABAA receptor, derived from the potent GABAA agonist THIP (gaboxadol). wikipedia.orgnih.gov It exhibits low-affinity and low-efficacy partial agonism. wikipedia.org Further derivatization of the 4-PIOL scaffold has led to the development of potent GABAA receptor antagonists. For example, a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives have been synthesized and shown to have high affinity and potent antagonist activity, significantly greater than the standard antagonist SR 95531. nih.gov

Table 2: GABAA Receptor Binding Affinities for 4-PIOL Analogs

| Compound | Receptor Affinity (Ki) | Functional Activity |

| 9k (meta-phenyl-substituted) | 10-70 nM | Potent Antagonist (Ki = 9-10 nM) |

| 9l (para-phenoxy-substituted) | 10-70 nM | Potent Antagonist (Ki = 9-10 nM) |

| 9m (meta-phenyl-substituted) | 10-70 nM | Potent Antagonist (Ki = 9-10 nM) |

Data from a study on 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives. nih.gov

The anti-inflammatory properties of isoxazole-pyridine derivatives are often linked to their ability to modulate cytokine release. The inhibition of p38 MAP kinase by compounds such as 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine directly leads to the suppression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Similarly, pyridinyl pyrimidine (B1678525) derivatives, developed based on model imidazole (B134444) inhibitors, have been shown to inhibit the release of TNF-α and IL-1β from peripheral blood mononuclear cells, with their mechanism of action also linked to p38 MAP kinase inhibition. nih.gov

Strategies for Lead Optimization

Lead optimization of compounds containing the isoxazole-pyridine scaffold often involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. A common strategy is the bioisosteric replacement of one heterocyclic ring with another to improve metabolic stability or reduce off-target effects, as seen in the replacement of an imidazole ring with an isoxazole ring in p38 MAP kinase inhibitors. nih.gov Another approach involves keeping the core scaffold intact while exploring various substitutions at different positions to delineate structure-activity relationships. nih.gov For antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, extensive exploration of structural modifications was undertaken to confer good activity and avoid rapid metabolic clearance. nih.gov

The development of SAR for isoxazole-pyridine based compounds is crucial for rational drug design. For GABAA receptor antagonists derived from 4-PIOL, it was found that substitution on the aryl ring at the 4-position of the isoxazolol core significantly influences potency. nih.gov Specifically, meta-phenyl and para-phenoxy substitutions resulted in compounds with nanomolar antagonist potencies. nih.gov In the context of antitubercular agents, SAR studies on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides focused on modifying substituents to improve metabolic stability while maintaining potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov These studies are instrumental in designing improved compounds with favorable therapeutic profiles.

Correlation of Binding Affinity with Functional Activity of the Isoxazole-Pyridine Hybrid Scaffold

In the realm of medicinal chemistry, establishing a clear and predictable correlation between the binding affinity of a compound for its biological target and its subsequent functional activity is a cornerstone of rational drug design. For the isoxazole-pyridine hybrid scaffold, exemplified by compounds such as this compound, this correlation is critical in optimizing lead compounds into viable drug candidates. However, publicly available research specifically detailing a direct quantitative relationship between binding affinity (e.g., Ki or IC50 values from binding assays) and functional outcomes (e.g., EC50 or Kb values in functional or cellular assays) for this compound remains limited.

Despite the absence of specific data for this exact molecule, the broader class of isoxazole and pyridine-containing compounds has been the subject of extensive structure-activity relationship (SAR) studies across various biological targets. These studies provide a foundational understanding of how modifications to this scaffold can influence both binding and function. For instance, isoxazole derivatives have been investigated as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the pyridine moiety often serves as a key hydrogen bond acceptor or a vector for positioning other functional groups within a binding pocket.

Generally, for a series of analogs based on the isoxazole-pyridine scaffold, a positive correlation between binding affinity and functional potency is anticipated. This means that as the binding affinity of a compound for its target increases (indicated by a lower Ki or IC50 value), its ability to elicit a functional response at that target is also expected to increase (reflected in a lower EC50 or Kb value).

To illustrate this principle, one could hypothetically consider a series of this compound derivatives designed to inhibit a specific protein kinase. Researchers would typically synthesize analogs with modifications at various positions on both the isoxazole and pyridine rings. These compounds would then be subjected to a battery of in vitro assays.

First, a binding assay, such as a radioligand binding assay or fluorescence polarization, would be used to determine the IC50 or Ki value for each compound against the target kinase. Subsequently, a functional assay, such as a kinase activity assay that measures the phosphorylation of a substrate, would be performed to determine the IC50 for inhibition of the enzyme's catalytic activity.

The data from these assays would then be compiled into a table to analyze the SAR and the correlation between binding and function.

Hypothetical Data Table: Correlation of Binding Affinity and Functional Activity for a Series of Isoxazole-Pyridine Kinase Inhibitors

| Compound | Modification | Binding IC50 (nM) | Functional IC50 (nM) |

|---|---|---|---|

| 1 | Parent Scaffold | 500 | 750 |

| 2 | 2-fluoro on pyridine | 250 | 350 |

| 3 | 3-chloro on pyridine | 100 | 150 |

| 4 | 5-methyl on isoxazole | 400 | 600 |

| 5 | 3-chloro on pyridine, 5-methyl on isoxazole | 75 | 110 |

In this hypothetical scenario, a clear trend emerges where substitutions on the pyridine ring that enhance binding affinity (e.g., 2-fluoro and 3-chloro substitutions in compounds 2, 3, and 5) also lead to a corresponding increase in functional inhibition of the kinase. Conversely, a modification that may slightly decrease binding affinity (e.g., the 5-methyl group on the isoxazole in compound 4) results in a less potent functional inhibitor.

Analytical Methodologies for Structural and Mechanistic Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For a related compound, 5-Amino-3-(4-pyridyl)isoxazole, X-ray diffraction analysis revealed that the crystal structure is stabilized by N—H⋯N hydrogen bonds, which form a two-dimensional supramolecular layer. nih.gov The analysis also determined the angles between the pyridine (B92270) and isoxazole (B147169) rings in the two independent molecules of the asymmetric unit. nih.gov A similar analysis of 5-(Pyridin-4-yl)isoxazol-3-ol would be expected to reveal its specific solid-state conformation and identify intermolecular hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, which would dictate its crystal packing.

Table 4: Example Crystallographic Data from a Structurally Similar Compound (5-Amino-3-(4-pyridyl)isoxazole) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Formula | C₈H₇N₃O |

| a (Å) | 14.6411 (13) |

| b (Å) | 10.9272 (10) |

| c (Å) | 10.0060 (9) |

| β (°) | 106.9870 (10) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating mixtures and assessing the purity of chemical compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used chromatographic technique for monitoring the progress of a chemical reaction and assessing the purity of the resulting products. beilstein-journals.orgbrieflands.com The method involves spotting the compound onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). brieflands.com

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For this compound, its polarity, due to the hydroxyl group and nitrogen atoms, would result in strong interactions with the polar silica gel stationary phase. Its retention factor (Rf value) would be dependent on the polarity of the mobile phase used. By comparing the TLC profile of a synthesized batch to a pure standard, the presence of impurities or starting materials can be readily detected. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a pivotal analytical technique for the structural elucidation of volatile and semi-volatile compounds such as isoxazole derivatives. In the context of this compound, GC/MS analysis would facilitate the determination of its molecular weight and fragmentation pattern, which is crucial for confirming its identity and purity. While specific GC/MS parameters for this exact compound are not extensively detailed in the available literature, methodologies applied to analogous heterocyclic compounds, particularly isoxazoles and pyridines, provide a robust framework for its analysis.

The operational principle of GC/MS involves the separation of components of a mixture by gas chromatography followed by their detection and identification by mass spectrometry. For a compound like this compound, a high-temperature capillary column, typically with a stationary phase such as 5% phenyl polysiloxane, would be employed. The sample, upon volatilization in the injector port, is carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and affinity for the stationary phase.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The mass spectrum of 3,5-diarylisoxazoles, for instance, exhibits predictable fragmentation patterns, often initiated by the cleavage of the N-O bond of the isoxazole ring. acs.org This fragmentation is instrumental in confirming the isomeric structure of the synthesized compound. acs.org A similar predictable fragmentation can be anticipated for this compound, providing definitive structural information.

A hypothetical GC/MS data table for the analysis of this compound, based on typical parameters for similar heterocyclic compounds, is presented below.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | 50-500 amu |

| Transfer Line Temp | 280 °C |

Flash Column Chromatography for Purification

Flash column chromatography is a widely utilized and efficient method for the purification of synthetic compounds, including heterocyclic molecules like this compound. patsnap.com This technique is particularly valuable for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The polarity of this compound, owing to the presence of the pyridine ring and the hydroxyl group on the isoxazole moiety, dictates the choice of stationary and mobile phases for effective separation.

For polar compounds, normal-phase chromatography using silica gel as the stationary phase is a common approach. nih.gov The selection of an appropriate eluent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). libretexts.org A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound is often optimal for flash chromatography. rochester.edu For isoxazole derivatives, solvent systems such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol are frequently employed. nih.govmdpi.com Given the polar nature of this compound, a more polar solvent system, potentially with the addition of a small amount of a polar modifier like methanol (B129727) or triethylamine (B128534) (to suppress peak tailing for basic compounds), might be necessary. rochester.edu

In cases where the compound is highly polar and exhibits strong retention on silica, alternative strategies such as hydrophilic interaction liquid chromatography (HILIC) can be employed. biotage.comlabex.hu HILIC utilizes a polar stationary phase (e.g., amine- or diol-bonded silica) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. labex.hu This technique can be particularly effective for the purification of water-soluble polar compounds. biotage.com

A representative data table for the flash column chromatography purification of this compound is provided below, based on general procedures for polar heterocyclic compounds.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| Sample Loading | Dry loading (adsorbed onto a small amount of silica gel) or in a minimal amount of the initial eluent |

| Elution Technique | Gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity |

| Fraction Collection | Fractions are collected based on the elution of the compound as monitored by TLC or UV detection |

| Post-Purification | Fractions containing the pure compound are combined and the solvent is removed under reduced pressure |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of isoxazole (B147169) derivatives is evolving to incorporate principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Future research will likely focus on developing more sustainable synthetic methodologies for 5-(Pyridin-4-yl)isoxazol-3-ol, moving away from hazardous solvents and expensive, toxic catalysts.

Key areas of development include:

Aqueous Media Synthesis : Utilizing water as a reaction medium is a primary goal for green synthesis due to its non-toxic and environmentally benign nature. nih.govmdpi.com Research has demonstrated the efficient synthesis of various isoxazole derivatives in aqueous media, often without the need for any catalyst, which simplifies work-up procedures and reduces waste. mdpi.com

Heterogeneous Catalysis : The development and use of recyclable, solid-supported catalysts represent a significant step towards sustainability. For instance, a g-C3N4·OH nanocomposite has been successfully used as a highly efficient and reusable catalyst for the synthesis of isoxazol-5-one derivatives in water at room temperature. nih.gov This approach offers high yields and maintains catalytic efficacy over multiple cycles. nih.gov

Catalyst-Free Reactions : Exploring synthetic pathways that eliminate the need for catalysts altogether is another promising avenue. Procedures like the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes can produce isoxazole-containing nucleosides without requiring expensive transition metal catalysts. nih.govmdpi.com This method relies on readily available starting materials and simplifies the purification process. nih.gov

Adopting these strategies for the industrial-scale production of this compound could significantly lower manufacturing costs and environmental footprint.

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable in modern drug discovery for predicting the properties and interactions of new chemical entities before their synthesis. Advanced computational modeling offers a powerful toolkit for designing novel derivatives of this compound with enhanced efficacy and specificity.

Key computational techniques include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It has been widely used to study isoxazole-containing compounds, for example, to assess the binding mode of derivatives to the active sites of targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and xanthine oxidase. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of interactions and conformational changes that are not apparent from static docking poses. nih.gov

Pharmacokinetic (ADMET) Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This early-stage screening helps identify candidates with favorable drug-like properties and avoids costly late-stage failures.

Table 1: Computational Tools in the Design of this compound Derivatives

| Computational Technique | Application | Potential Insights for Derivatives |

|---|---|---|

| Molecular Docking | Predicting binding affinity and mode to specific biological targets (e.g., kinases, enzymes). nih.govnih.govorientjchem.org | Identification of key interactions; guidance for structural modifications to improve potency. |

| Molecular Dynamics (MD) | Simulating the stability of the ligand-target complex over time. nih.gov | Assessment of binding stability and identification of stable conformations. |

| ADMET Prediction | In silico evaluation of drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov | Early identification of candidates with favorable pharmacokinetic profiles. |

| PASS Online Analysis | Prediction of a wide spectrum of biological activities based on structural formula. nih.gov | Exploring potential new therapeutic applications for novel derivatives. |

By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Exploration of New Biological Functions and Therapeutic Applications

While this compound is a known intermediate for kinase inhibitors, the broader isoxazole-pyridine scaffold is present in molecules with a wide array of pharmacological activities. myskinrecipes.comresearchgate.net Future research is expected to uncover new biological functions and therapeutic uses for this compound and its derivatives beyond oncology and inflammation.

Emerging therapeutic areas for exploration include:

Antiparasitic Agents : Related C5-(isoxazol-3-yl)-pyrimidine nucleosides have demonstrated significant in vitro antileishmanial activity, suggesting that the isoxazole core could be a valuable pharmacophore for developing treatments for parasitic diseases. nih.gov

Enzyme Inhibition for Metabolic Diseases : Isoxazole derivatives have been successfully designed as potent inhibitors of xanthine oxidase, a key enzyme in uric acid production. nih.gov This indicates a potential application for this compound derivatives in the treatment of hyperuricemia and gout. nih.gov

Immunomodulation : Certain isoxazole compounds have been shown to possess immunoregulatory properties and can act as inhibitors of enzymes like COX-2, which are involved in inflammatory pathways. mdpi.com This opens the door to developing novel anti-inflammatory agents for autoimmune diseases. mdpi.com

Antimicrobial and Antiviral Activity : The isoxazole scaffold is a component of various compounds with documented antimicrobial and antiviral properties. myskinrecipes.comsmolecule.com Further investigation could lead to the development of new agents to combat infectious diseases.

Table 2: Potential Therapeutic Applications for Isoxazole-Pyridine Scaffolds

| Therapeutic Area | Biological Target/Activity | Example from Related Compounds |

|---|---|---|

| Oncology | Kinase inhibition (e.g., VEGFR-2). myskinrecipes.comnih.gov | Oxazolo[5,4-d]pyrimidine derivatives with isoxazole substituents show anticancer activity. nih.govresearchgate.net |

| Infectious Diseases | Antileishmanial, antimicrobial, antiviral activity. myskinrecipes.comnih.gov | C5-(isoxazol-3-yl)-pyrimidine nucleosides exhibit antileishmanial properties. nih.gov |

| Metabolic Disorders | Xanthine Oxidase (XO) inhibition. nih.gov | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids are potent XO inhibitors for gout. nih.gov |

| Inflammatory Diseases | COX-2 and LOX inhibition, immunomodulation. mdpi.com | 4,5-diarylisoxazol-3-carboxylic acids act as leukotriene synthesis inhibitors. mdpi.com |

| Neurological Disorders | α7 nAChR agonism. researchgate.net | An oxazolo[4,5-b]pyridine derivative was identified as a potential treatment for cognitive deficits. researchgate.net |

Rational Design for Targeted Biological Modulation

Rational design is a strategic approach that uses the understanding of a biological target's structure and mechanism to design molecules that can modulate its function with high specificity. Applying these principles to the this compound scaffold can lead to the development of highly selective and potent therapeutic agents.

Key strategies for rational design include:

Structure-Based Drug Design (SBDD) : This involves using high-resolution structural information of the target protein, often from X-ray crystallography, to design ligands that fit precisely into the binding site. This approach was used to develop pyrazole (B372694) derivatives as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Bioisosteric Replacement and Scaffold Hopping : These techniques involve replacing parts of the molecule with other chemical groups (bioisosteres) that retain similar biological activity but may improve potency or pharmacokinetic properties. A novel series of xanthine oxidase inhibitors were developed by applying bioisosteric replacement and hybridization strategies to combine indole and isoxazole scaffolds. nih.gov

Fragment-Based Drug Discovery (FBDD) : This approach starts by identifying small chemical fragments that bind weakly to the target and then growing or combining them to produce a lead compound with higher affinity.

By employing these design strategies, researchers can systematically modify the this compound core. For example, substitutions on the pyridine (B92270) ring or modifications to the isoxazol-3-ol moiety can be guided by computational models and structure-activity relationship (SAR) studies to optimize interactions with a specific target, thereby enhancing potency and reducing off-target effects. The rational design of isoxazole-incorporated pyrazoles has already yielded promising anticancer agents. researchgate.netsemanticscholar.org

Q & A

Q. What are the established synthetic routes for 5-(Pyridin-4-yl)isoxazol-3-ol derivatives, and how are reaction conditions optimized?

Methodological Answer:

- Core Synthesis : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, Method F () uses 5-alkylisoxazol-3-ol precursors reacted with acyl chlorides (e.g., 1-pyrrolidinecarbonyl chloride) in anhydrous toluene under reflux, followed by vacuum concentration and purification via flash chromatography (20–30% ethyl acetate in hexane) .

- Optimization : Reaction yields depend on stoichiometric ratios, solvent choice (e.g., toluene vs. THF), and temperature control. For carbamate derivatives, phosphorus trioxide facilitates activation of the hydroxyl group before coupling with amines .

Q. How do researchers validate the structural integrity of synthesized derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent orientation. For instance, ¹H NMR of 5-(pentan-2-yl)isoxazol-3-yl carbamates shows distinct shifts for pyrrolidine/morpholine protons (δ 1.8–3.5 ppm) and isoxazole protons (δ 6.2–6.5 ppm) .

- HRMS (ESI) : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335: respiratory irritation) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do structural modifications at the isoxazole or pyridine moieties influence biological activity?

Methodological Answer:

- Pharmacological Targeting : Substitutions at the pyridine ring (e.g., 4-PIOL derivatives) enhance selectivity for GABA_A receptor subtypes. For example, adding a diphenylpropyl group (DPP-4-PIOL) increases antagonism of tonic hippocampal currents .

- SAR Studies : Replace pyridin-4-yl with electron-withdrawing groups (e.g., nitro) to modulate electronic properties and binding affinity. Triethylamine-mediated rearrangements of nitro-substituted derivatives yield imidazo[1,2-a]pyridines, expanding scaffold diversity .

Q. How can crystallographic data resolve contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer:

- SHELX Refinement : Single-crystal X-ray diffraction (SHELXL) resolves stereochemical ambiguities. For example, SHELXPRO can model twinned crystals or high-resolution data to confirm bond angles and torsional strain in isoxazole-pyridine hybrids .

- Data Reconciliation : Compare experimental (XRD) and computational (DFT) geometries to identify discrepancies in dihedral angles or hydrogen bonding patterns.

Q. What strategies address low reproducibility in carbamate or acylated derivative synthesis?

Methodological Answer:

- Reagent Purity : Use freshly distilled acyl chlorides to minimize side reactions (e.g., hydrolysis).

- Chromatographic Optimization : Adjust solvent gradients (e.g., 10–40% EtOAc/hexane) to separate regioisomers with similar Rf values .

- Kinetic Monitoring : In situ FTIR tracks carbonyl intermediate formation (e.g., ~1750 cm⁻¹ for carbamates) to optimize reaction termination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.